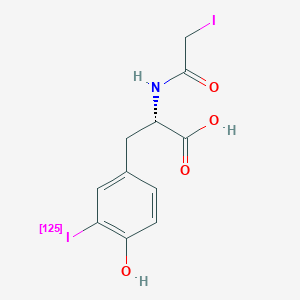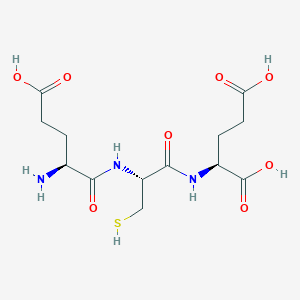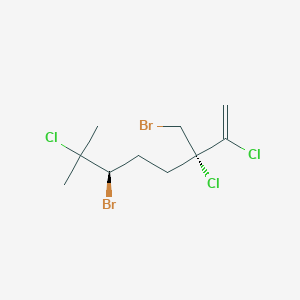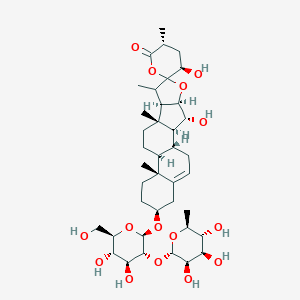
Foliumin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Foliumin is a natural plant extract that has been widely studied for its potential therapeutic applications. It is derived from the leaves of the Ginkgo biloba tree, which is native to China. Foliumin has been shown to have a number of beneficial effects on the body, including improving cognitive function, reducing inflammation, and increasing blood flow.
Applications De Recherche Scientifique
Identification and Characterization
Foliumin, identified as a spirosten lactone saponin, was isolated from Solanum amygdalifolium. Characterization using NMR spectroscopy, mass spectrometry, and specific chemical methods revealed its complex structure, indicating its unique chemical properties (Ferreira, Vázquez, Moyna, & Kenne, 1994).
Interaction with Other Compounds
Further research explored the interaction of foliumin with other compounds. For instance, studies focused on the impact of chitosan, a growth promoter, on plant growth and curcumin content, emphasizing the complex interactions between various natural substances and their effects on plant biology (Anusuya & Sathiyabama, 2016).
Protective Effects
The protective effects of curcumin against Furazolidone-induced DNA damage and apoptosis in human cells were examined, highlighting the potential of natural compounds like foliumin in reducing toxicity and enhancing cellular health (Dai, Li, Gong, Xiao, & Tang, 2016).
Agricultural Applications
Research in agriculture has also found relevance for foliumin. Studies on foliar feeding in crops like cotton and the effects of nutrient applications on plant growth suggest the importance of such compounds in enhancing agricultural productivity (Howard, Gwathmey, & Sams, 1998).
Enhancing Plant Nutrient Status
The influence of foliar-applied nutrients like zinc and selenium on plant growth, yield, and nutritional quality was also investigated. Such studies underline the potential of foliumin in improving plant health and yield, especially in addressing challenges like soil nutrient deficiency (Rafie, Khoshgoftarmanesh, Shariatmadari, Darabi, & Dalir, 2017).
Biofortification and Food Security
In the context of global food security, the simultaneous biofortification of crops like wheat with essential nutrients through foliar treatments, including compounds like foliumin, has been a significant area of research. This approach is seen as a promising strategy to enhance the nutritional value of staple crops in various countries (Zou, Du, Rashid, Ram, Savaşlı, Pieterse, Ortiz-Monasterio, Yazi̇ci̇, Kaur, Mahmood, Singh, Le Roux, Kuang, Onder, Kalayci, & Cakmak, 2019).
Propriétés
Numéro CAS |
159126-18-8 |
|---|---|
Nom du produit |
Foliumin |
Formule moléculaire |
C19H19NO5 |
Poids moléculaire |
768.9 g/mol |
Nom IUPAC |
(1R,2S,3R,3'R,4R,5'R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16+,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
Clé InChI |
HOMLVLVMIWTMDJ-OAKOKLGFSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES canonique |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Synonymes |
3,15,23-trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside foliumin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




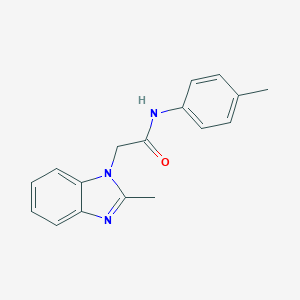

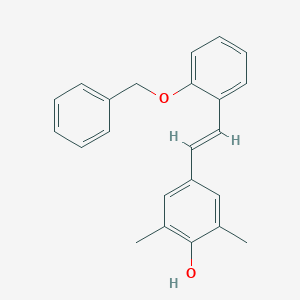
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
